2-Butyl-3-nitrooxirane
Description
2-Butyl-3-nitrooxirane is a nitro-substituted epoxide characterized by a nitro group (-NO₂) at the 3-position and a butyl chain at the 2-position of the oxirane ring. Such compounds are typically synthesized via epoxidation of nitroalkenes or acid-catalyzed rearrangements, as seen in related systems .
Properties
CAS No. |
54036-20-3 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-butyl-3-nitrooxirane |
InChI |
InChI=1S/C6H11NO3/c1-2-3-4-5-6(10-5)7(8)9/h5-6H,2-4H2,1H3 |
InChI Key |
WPKYJSWERTYRFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-nitrooxirane typically involves the reaction of a suitable alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the peracid transfers an oxygen atom to the alkene, forming the epoxide ring. The nitro group can be introduced through nitration reactions involving nitric acid or other nitrating agents.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-nitrooxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) can open the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Alcohols, ethers, or amines, depending on the nucleophile used.
Scientific Research Applications
2-Butyl-3-nitrooxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-3-nitrooxirane involves its high reactivity due to the strained oxirane ring. The compound can interact with nucleophiles, leading to ring-opening reactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be drawn from structurally or functionally related compounds:
Nitro-Substituted Epoxides
- 3-Nitrooxirane Derivatives : These compounds share the nitro-oxirane core but lack the butyl substituent. Their reactivity in ring-opening reactions (e.g., nucleophilic attack at the electron-deficient epoxide carbon) is well-documented, with the nitro group enhancing electrophilicity .
- Its characterization via NMR and IR aligns with standard protocols for nitro-containing compounds .
Alkyl-Substituted Epoxides
- Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide): A herbicide with a butyl chain (CAS 23184-66-9, ).
Data Tables
Table 1: Key Properties of Related Compounds
Table 2: Analytical Techniques from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
